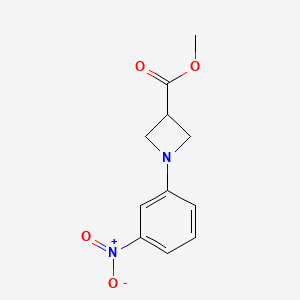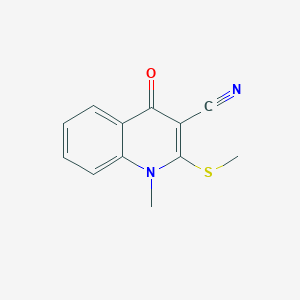![molecular formula C8H4F3N3O2 B11876530 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1260847-63-9](/img/structure/B11876530.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyrimidine ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyrimidine ring, such as alcohols, amines, and substituted imidazo[1,2-a]pyrimidines .
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Trifluoromethylpyrimidine: Contains the trifluoromethyl group but lacks the imidazo ring.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .
Propriétés
Numéro CAS |
1260847-63-9 |
|---|---|
Formule moléculaire |
C8H4F3N3O2 |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)3-14-2-1-12-7(14)13-5/h1-3H,(H,15,16) |
Clé InChI |
BPVNKIUCEHAYDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C(=NC2=N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)



![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)



